![molecular formula C16H23NO4S B2940448 methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate CAS No. 1110863-38-1](/img/structure/B2940448.png)

methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

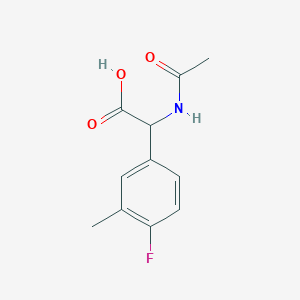

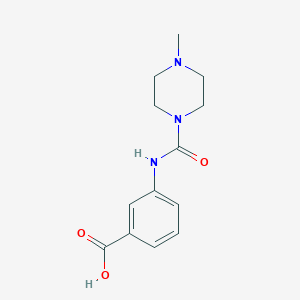

The compound “methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate” is a complex organic molecule. It contains a heptanoate group, which is a seven-carbon chain with a carboxylic acid that has been esterified with a methyl group. It also contains a phenylethenyl group, which is a phenyl ring attached to an ethene (a carbon-carbon double bond). This group is further modified with a sulfonylamino group, which contains sulfur and nitrogen .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the heptanoate ester, the creation of the phenylethenyl group, and the introduction of the sulfonylamino group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The heptanoate part of the molecule would likely provide some flexibility to the molecule due to the long carbon chain, while the phenylethenyl group would add rigidity. The sulfonylamino group could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The ester could potentially be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol. The carbon-carbon double bond in the phenylethenyl group could potentially participate in addition reactions. The sulfonylamino group might also exhibit unique reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the polar sulfonylamino and ester groups could increase its solubility in polar solvents. The long carbon chain could contribute to lipophilicity .科学的研究の応用

Synthesis and Chemical Properties

Anellation Method for Transformation into Benzo[a]heptalenes : Dimethyl heptalene-4,5-dicarboxylates treated with lithiated N,N-dialkylamino methyl sulfones or methyl phenyl sulfone and BuLi in THF yield 3-[(N,N-dialkylamino)sulfonyl]- or 3-(phenylsulfonyl)benzo[a]heptalene-2,4-diols. This process includes a Michael addition reaction and a cyclization process, crucial for the benzo[a]heptalene formation (Abou‐Hadeed & Hansen, 1997).

Hydrodeoxygenation on Sulphided Catalysts : The hydrodeoxygenation of methyl heptanoate on sulphided NiMo/γ-Al2O3 and CoMo/γ-Al2O3 catalysts involves the formation of C7 and C6 hydrocarbons, with intermediates including alcohols, aldehyde, carboxylic acid, and ethers (Şenol, Ryymin, Viljava, & Krause, 2007).

Pharmaceutical Research

- Synthesis of Antiandrogens : 3-(substituted thio)-2-hydroxypropionanilides and corresponding sulfones and sulfoxides demonstrate antiandrogen activity. The methyl series were found to be pure antagonists, leading to the discovery of potent antiandrogens for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Organic Chemistry and Reaction Mechanisms

- Radical Reactions of Tricycloheptane : Methyland aryl phenylethynyl sulfones add to hydrocarbons in the tricycloheptane series, forming adducts with a sulfonyl group and a phenylethynyl residue. This demonstrates the potential for specific radical reactions in complex organic compounds (Vasin, Korovin, Kildeev, & Razin, 2016).

Environmental and Material Science

- Electrochemical Evaluation as Corrosion Inhibitors : Sulfonohydrazide derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic media, demonstrating the effectiveness of these compounds in preventing corrosion and their potential application in material science (Ichchou, Larabi, Rouabhi, Harek, & Fellah, 2019).

Biomedical Research

- S-Adenosylmethionine Studies : S-adenosylmethionine, a biological sulfonium compound, is used as a major biological methyl donor in various metabolic reactions. Understanding its role can aid in the development of biomedical applications (Fontecave, Atta, & Mulliez, 2004).

作用機序

Target of Action

Methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate is a complex organic compound that may interact with various biological targets. It’s worth noting that compounds with sulfonylamino groups have been found to possess diverse biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities .

Mode of Action

Sulfonylamino compounds are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions .

Biochemical Pathways

Given the diverse biological activities of sulfonylamino compounds, it is likely that this compound could affect multiple pathways, potentially influencing processes such as inflammation, hypertension, and cancer progression .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These might include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells or tissues . .

特性

IUPAC Name |

methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-21-16(18)11-7-2-3-8-13-17-22(19,20)14-12-15-9-5-4-6-10-15/h4-6,9-10,12,14,17H,2-3,7-8,11,13H2,1H3/b14-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRYYTGNRJDCJH-WYMLVPIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCNS(=O)(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCCCCCNS(=O)(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2940366.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2940367.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2940369.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]methanesulfonamide](/img/structure/B2940373.png)

![4-nitro-N-[(2Z)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2940375.png)

![4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2940378.png)

![6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2940383.png)

![2-(furan-3-amido)-N-(thiophen-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B2940384.png)